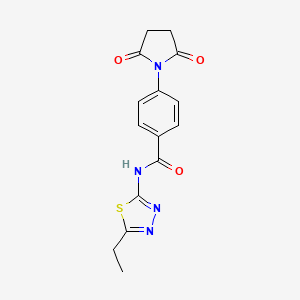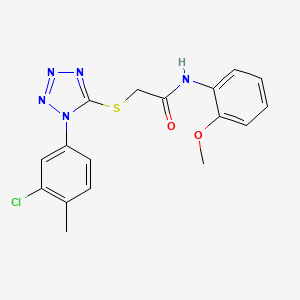
N,N'-diisopropyl-1,3-adamantanedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-diisopropyl-1,3-adamantanedicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantanedicarboxylic acid and has two isopropyl groups attached to the nitrogen atoms of the molecule.
Applications De Recherche Scientifique
Pharmacological Enhancements and Antagonistic Properties
A study by Wilkinson et al. (2017) evaluated novel bioisosteres of an adamantanyl benzamide, identifying it as a potent P2X7R antagonist. Efforts to improve its pharmacological properties led to the creation of bioisosteres with enhanced physicochemical properties and metabolic stability, demonstrating significant improvements in pharmacokinetic profiles and effectiveness across P2X7R polymorphisms (Wilkinson et al., 2017).
Material Science and Polymer Chemistry
In material science, Liu et al. (2009) synthesized a β-CD-terminated poly(N-isopropylacrylamide) (β-CD-PNIPAM) and an adamantyl-terminated poly(2-(diethylamino)ethyl methacrylate) (Ad-PDEA). These were used to create supramolecular double hydrophilic block copolymers (DHBC) exhibiting multi-responsive and reversible behavior in aqueous solutions, highlighting the application of adamantane derivatives in smart material development (Liu et al., 2009).
Drug Delivery Systems
A notable application in drug delivery systems was reported by Huang et al. (2018), where nanodiamonds (NDs) were modified with hyperbranched polymers based on supramolecular chemistry. This modification utilized the host-guest interactions between β-Cyclodextrin (β-CD) and adamantane (Ad), leading to ND composites with high water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior. Such characteristics underscore the potential of adamantane-based composites in biomedical applications (Huang et al., 2018).
Propriétés
IUPAC Name |
1-N,3-N-di(propan-2-yl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-11(2)19-15(21)17-6-13-5-14(7-17)9-18(8-13,10-17)16(22)20-12(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRDBKVONDYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-diisopropyl-1,3-adamantanedicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)
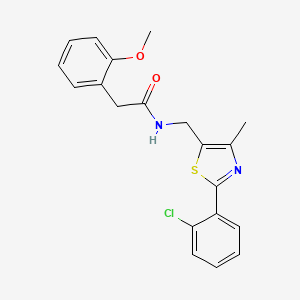
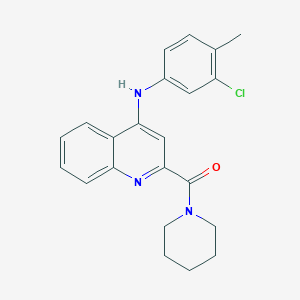

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2418918.png)
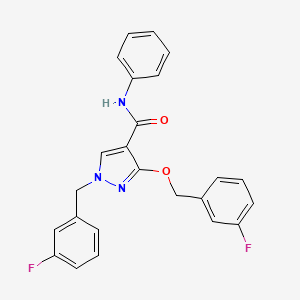
![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)
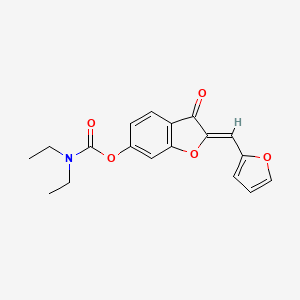

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)
